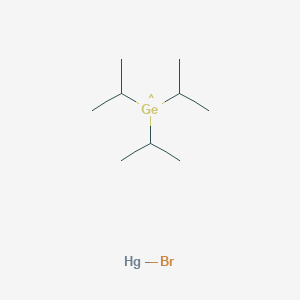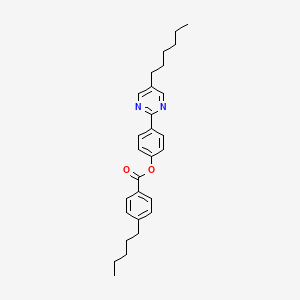![molecular formula C16H15ClO B14342486 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene CAS No. 92907-14-7](/img/structure/B14342486.png)
1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a prop-1-enyl group, which is further substituted with a 4-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-nitrobenzene and 4-methylphenol.
Reduction: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The resulting 1-chloro-4-aminobenzene undergoes diazotization with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methylphenol in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the 4-methylphenoxy moiety, leading to the formation of carboxylic acids.
Reduction: Reduction of the double bond in the prop-1-enyl group can yield the corresponding alkane.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzoic acid.
Reduction: 1-chloro-4-[(E)-3-(4-methylphenoxy)propyl]benzene.
Substitution: 1-amino-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene.
科学的研究の応用
1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine atom and the prop-1-enyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Chloro-4-[(E)-3-(4-methylphenoxy)propyl]benzene: Similar structure but with a saturated propyl group instead of a prop-1-enyl group.
1-Chloro-4-[(E)-3-(4-methoxyphenoxy)prop-1-enyl]benzene: Similar structure but with a methoxy group instead of a methyl group on the phenoxy moiety.
1-Chloro-4-[(E)-3-(4-ethylphenoxy)prop-1-enyl]benzene: Similar structure but with an ethyl group instead of a methyl group on the phenoxy moiety.
Uniqueness: 1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is unique due to the specific combination of substituents on the benzene ring and the prop-1-enyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
92907-14-7 |
|---|---|
分子式 |
C16H15ClO |
分子量 |
258.74 g/mol |
IUPAC名 |
1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene |
InChI |
InChI=1S/C16H15ClO/c1-13-4-10-16(11-5-13)18-12-2-3-14-6-8-15(17)9-7-14/h2-11H,12H2,1H3/b3-2+ |
InChIキー |
OFHCFFRRWOSNLT-NSCUHMNNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)Cl |
正規SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


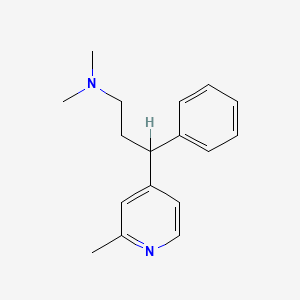
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
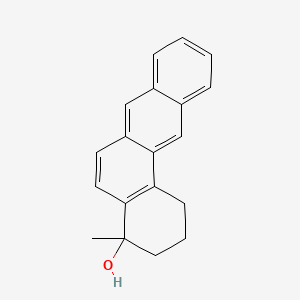
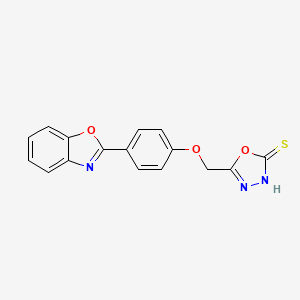


![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
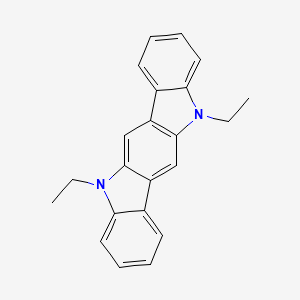

![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
